molecular formula C9H9N3O2 B032161 2,3-Dimethyl-6-nitro-2H-indazole CAS No. 444731-73-1

2,3-Dimethyl-6-nitro-2H-indazole

Cat. No.: B032161
CAS No.: 444731-73-1
M. Wt: 191.19 g/mol
InChI Key: JHGRUPGVUMAQQU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitro-2H-indazole: is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of nitro and methyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-nitro-2H-indazole can be achieved through several methods. One common approach involves the regioselective conversion of 3-methyl-6-nitro-1H-indazole to this compound using trimethyl orthoformate in toluene and dimethylformamide at room temperature . Another method includes the use of dimethyl carbonate and a base such as cesium carbonate in dimethylformamide .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The reaction is carried out at controlled temperatures, often below 35°C, to prevent the formation of unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Reduction of Nitro Group: 2,3-Dimethyl-6-amino-2H-indazole.

    Substitution Reactions: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dimethyl-6-nitro-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions plays a crucial role in its activity .

Comparison with Similar Compounds

    1H-Indazole: Lacks the nitro and methyl groups, resulting in different chemical properties.

    3-Methyl-1H-indazole: Contains a methyl group but lacks the nitro group.

    6-Nitro-1H-indazole: Contains the nitro group but lacks the methyl groups.

Uniqueness: 2,3-Dimethyl-6-nitro-2H-indazole is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2,3-dimethyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)10-11(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGRUPGVUMAQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440323
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444731-73-1
Record name 2,3-Dimethyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-73-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indazole, 2,3-dimethyl-6-nitro
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Record name 2,3-Dimethyl-6-nitroindazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 18.5 g (0.11 mol) of 3-methyl-6-nitro-1H-indazole in 350 ml acetone, at room temperature, was added 20 g (0.14 mol) of trimethyloxonium tetraflouroborate. After the solution was allowed to stir under argon for 3 hours, the solvent was removed under reduced pressure. To the resulting solid was added saturated aqueous NaHCO3 (600 ml) and a 4:1 mixture of chloroform-isopropanol (200 ml), and the mixture was agitated and the layers were separated. The aqueous phase was washed with additional chloroform: isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4). Filtration and removal of solvent gave a tan solid. The solid was washed with ether (200 ml) to afford 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid (15.85 g, 73%). 1H NMR (300 MHz, d6DMSO) δ 8.51 (s, 1H), 7.94 (d, J=9.1 Hz, 1H), 7.73 (d, J=8.9 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H). MS (ES+, m/z) 192 (M+H).
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18.5 g
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20 g
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350 mL
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Synthesis routes and methods III

Procedure details

3-methyl-6-nitro-2H-indazole (0.85 g, 5 mmol, 1 equiv) was dissolved in DMSO (4 ml) and treated with sulphuric acid (0.26 ml, 5 mmol, 1 equiv) to yield a thick slurry that was treated with dimethylsulfate (1.36 ml, 14 mmol, 2.8 equiv). The reaction mixture was heated to 50° C. under nitrogen for 72 hrs. The reaction mixture was cooled down to room temperature and treated with a saturated solution of sodium bicarbonate (10 ml). The reaction mixture was extracted with DCM (2×20 ml). The organic layers were washed with water (20 ml). Propanol was added and the organic layers were evaporated under vacuum to yield a solid which was filtered and washed with heptane (5 ml). The desired compound was collected as a brown solid (0.48 g, 50%).
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,3-Dimethyl-6-nitro-2H-indazole and how do these influence its crystal structure?

A: this compound features a planar indazole ring system with a nitro group attached. [] This planarity is significant as it allows for efficient π–π stacking interactions between adjacent molecules in the crystal lattice. [] Furthermore, the presence of C-H⋯O hydrogen bonding interactions generates centrosymmetric dimers, further stabilizing the crystal structure. [] These intermolecular interactions are crucial for understanding the compound's physical properties and potential applications.

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